molecular formula C8H7N3O B2455633 3-hydroxy-5-(4-pyridyl)-1H-pyrazole CAS No. 78584-36-8

3-hydroxy-5-(4-pyridyl)-1H-pyrazole

Cat. No. B2455633
CAS RN: 78584-36-8
M. Wt: 161.164
InChI Key: AAQIXHHWHZXDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

There is evidence that a product containing a thiazolidine ring, which is highly reactive towards aldehydes in an aqueous environment, forms through non-enzymatic condensation of cysteine (Cys) and an active form of vitamin B6 pyridoxal 5′-phosphate (PLP) occurs in vivo in humans .


Molecular Structure Analysis

The molecular structure of “3-hydroxy-5-(4-pyridyl)-1H-pyrazole” is represented by the formula C8H7N3O.


Chemical Reactions Analysis

The formation of “3-hydroxy-5-(4-pyridyl)-1H-pyrazole” involves the reaction of cysteine (Cys) and an active form of vitamin B6 pyridoxal 5′-phosphate (PLP) in an aqueous environment .

Scientific Research Applications

Synthetic Chemistry

The synthesis of pyrazolo[3,4-b]pyridines involves diverse methods. Researchers have employed both preformed pyrazoles or pyridines as starting materials. Key synthetic approaches include:

    Palladium-Catalyzed Coupling Reactions: Researchers have developed efficient methods for constructing these heterocycles using palladium-catalyzed amide coupling reactions .

properties

IUPAC Name

5-pyridin-4-yl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-5-7(10-11-8)6-1-3-9-4-2-6/h1-5H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQIXHHWHZXDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-5-(4-pyridyl)-1H-pyrazole

CAS RN

78584-36-8
Record name 3-(pyridin-4-yl)-1H-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.